molecular formula C9H9BrO2 B1266529 2-Bromomethyl-1,4-benzodioxane CAS No. 2164-34-3

2-Bromomethyl-1,4-benzodioxane

Cat. No.: B1266529
CAS No.: 2164-34-3
M. Wt: 229.07 g/mol
InChI Key: QYLFKNVZIFTCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromomethyl-1,4-benzodioxane is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is a halogenated heterocyclic compound, characterized by a bromomethyl group attached to a benzodioxane ring. This compound is often used in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromomethyl-1,4-benzodioxane typically involves a substitution reaction. One common method is the reaction of 1,4-benzodioxane with methyl bromide in the presence of a base . The reaction conditions usually include:

    Reactants: 1,4-benzodioxane and methyl bromide

    Catalyst/Base: A suitable base such as potassium carbonate

    Solvent: An organic solvent like acetone or dimethylformamide (DMF)

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromomethyl-1,4-benzodioxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom and replace it with hydrogen or other groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 1,4-benzodioxane derivatives without the bromine atom.

Scientific Research Applications

2-Bromomethyl-1,4-benzodioxane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromomethyl-1,4-benzodioxane involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

2-Bromomethyl-1,4-benzodioxane can be compared with other similar compounds, such as:

    2-Chloromethyl-1,4-benzodioxane: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.

    2-Iodomethyl-1,4-benzodioxane: Contains an iodine atom, making it more reactive in certain substitution reactions.

    1,4-Benzodioxane: The parent compound without the bromomethyl group, used as a starting material for various derivatives.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromomethyl group, making it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLFKNVZIFTCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301573
Record name 2-(Bromomethyl)-1,4-benzodioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164-34-3
Record name 2-(Bromomethyl)-1,4-benzodioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2164-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromomethyl-1,4-benzodioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2164-34-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Bromomethyl)-1,4-benzodioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMOMETHYL-1,4-BENZODIOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2VR2E695H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Hydroxymethyl-1,4-benzodioxane (17.9 g, 107 mmol) is taken up in acetonitrile (200 mL) and treated with dibromotriphenylphosphorane (50 g, 119 mmol). The mixture is stirred for 30 minutes and evaporated. The residue is taken up in a 1:1 mixture of ether/hexane, and triphenylphosphine oxide is removed by filtration. The solvent is removed by evaporation to give 2-bromomethyl-1,4-benzodioxane as a brownish solid. This material is used without further purification.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.11 mole of phosphorus tribromide in 500 ml of tetrachloroethane was slowly added to 0.3 mole of 2-hydroxymethyl-1,4-benzodioxane and the mixture was warmed at 80°-90° C. for 2 hours. After the mixture had been cooled, it was poured into water, the organic layer was separated off, washed with dilute sodium hydroxide solution and water, dried and concentrated and the residue was distilled. Boiling point: 102°-103° C. (1.3 mbar).
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromomethyl-1,4-benzodioxane
Reactant of Route 2
Reactant of Route 2
2-Bromomethyl-1,4-benzodioxane
Reactant of Route 3
2-Bromomethyl-1,4-benzodioxane
Reactant of Route 4
Reactant of Route 4
2-Bromomethyl-1,4-benzodioxane
Reactant of Route 5
2-Bromomethyl-1,4-benzodioxane
Reactant of Route 6
Reactant of Route 6
2-Bromomethyl-1,4-benzodioxane
Customer
Q & A

Q1: How is 2-Bromomethyl-1,4-benzodioxane utilized in polymer chemistry?

A1: this compound acts as a quaternizing agent in the polymerization of 2-ethynylpyridine. [] This process results in the formation of a novel ionic polyacetylene derivative. [] The reaction likely leverages the reactivity of the bromine atom in this compound, allowing it to react with the nitrogen atom of 2-ethynylpyridine. This leads to the incorporation of the 1,4-benzodioxane moiety into the polymer backbone.

Q2: What is the significance of incorporating a 1,4-benzodioxane fragment into new molecules?

A2: The inclusion of a 1,4-benzodioxane fragment within larger structures, such as biheterocycles, can impart desirable physicochemical properties. [] While the specific properties depend on the overall molecular structure, the 1,4-benzodioxane moiety can influence factors like solubility, reactivity, and biological activity. This makes it a valuable building block for developing new materials and potentially bioactive compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.